molecular formula C15H17N3O B7852222 2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one

2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7852222
M. Wt: 255.31 g/mol
InChI Key: DMUDDYAYTQHNNV-UHFFFAOYSA-N
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Description

The compound identified as “2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one” is a chemical entity with significant potential in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: “2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

“2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular functions and signal transduction pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. Additionally, the compound has applications in industrial research, where it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one” include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific chemical characteristics .

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity patterns, making it valuable for certain applications that other similar compounds cannot fulfill .

Properties

IUPAC Name

2-(cyclopentylamino)-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14-10-13(11-6-2-1-3-7-11)17-15(18-14)16-12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDDYAYTQHNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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